1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one
Description
While direct data on 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one is absent in the provided evidence, its structure suggests a pyrrolidine ring substituted at position 2 with a benzenesulfonylmethyl group and an acetyl moiety at position 1.
Properties
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11(15)14-9-5-6-12(14)10-18(16,17)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIBOVYMAHHTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one typically involves the reaction of pyrrolidine derivatives with benzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfonyl chloride, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzenesulfonyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs from the evidence include:
Key Observations :
Comparison :
- The target compound’s benzenesulfonyl group may require sulfonation or coupling reactions, which are less common in the evidence. Lower yields for sulfur-containing analogs (e.g., 45% in ) suggest synthetic challenges.
- Microwave-assisted methods () offer higher efficiency for acetylated pyrrolidine derivatives.
Spectroscopic and Physical Properties
Key Differences :
- The benzenesulfonyl group would introduce strong IR absorption near 1350–1150 cm⁻¹ (S=O stretch) absent in other analogs.
- Aromatic protons in phenyl-containing analogs (e.g., ) contrast with aliphatic-dominated NMR spectra of non-aryl derivatives ().
Pharmacological and Chemical Relevance
- Thioether vs. Sulfonyl : The phenylthio group in may enhance lipophilicity, whereas the sulfonyl group in the target compound improves solubility and hydrogen-bonding capacity.
- Hydroxymethyl Derivatives : Compounds like exhibit hydroxyl groups that could facilitate interactions with biological targets, whereas the target’s sulfonyl group may confer metabolic stability.
- Aryl-Substituted Analogs : The tert-butylphenyl group in demonstrates how bulky substituents influence steric interactions, a factor relevant to the benzenesulfonylmethyl group’s spatial demands.
Biological Activity
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}ethan-1-one, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring that is substituted with a benzenesulfonyl group and an ethanone moiety, which may contribute to its biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H17NO3S, with a molecular weight of 273.35 g/mol. The structure includes a pyrrolidine ring that enhances its interaction with biological targets due to its conformational flexibility.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO3S |
| Molecular Weight | 273.35 g/mol |
| IUPAC Name | 1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]ethanone |
| CAS Number | 1704617-12-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:
- Enzyme Inhibition : The benzenesulfonyl group can act as an electrophile, potentially inhibiting enzymes involved in metabolic pathways. This interaction may modulate enzyme activity, leading to altered cellular functions.
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signal transduction pathways that are critical for cellular communication and function.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer effects of this compound have been explored in various studies. Certain pyrrolidine derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, modifications in the pyrrolidine structure have shown enhanced efficacy against cancer cell lines .
Case Studies
- Antibacterial Activity : A study investigated the antibacterial properties of related pyrrolidine derivatives, revealing that specific substitutions on the pyrrolidine ring significantly improved their efficacy against resistant bacterial strains .
- Anticancer Activity : Research focusing on structurally similar compounds demonstrated that they inhibited tumor growth in vivo models, suggesting that modifications in the sulfonyl group could enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
